molecular formula C23H19ClN2O3S B2675288 (3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892298-79-2

(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2675288
CAS RN: 892298-79-2
M. Wt: 438.93
InChI Key: SSJORECSOJUPQB-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.93. The purity is usually 95%.
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Scientific Research Applications

Benzothiazinone Derivatives in Scientific Research

Chemical Synthesis and Structural Analysis

Research on benzothiazinone derivatives often focuses on their synthesis and the exploration of their chemical structures. For example, studies have detailed methodologies for generating various benzothiazinone compounds through reactions involving specific substrates, such as 2-aminobenzylamine, and further chemical modifications to introduce different functional groups or achieve ring closure. These processes are foundational for exploring the potential applications of these compounds in other scientific domains (Knollmüller, 1971).

Medicinal Chemistry and Pharmacology

Benzothiazinones have been studied for their potential biological activities and applications in medicinal chemistry. Research efforts include the synthesis of benzothiazinone derivatives and subsequent evaluation of their antimicrobial and psychopharmacological properties. These studies aim to identify new therapeutic agents based on benzothiazinone scaffolds for treating various diseases and conditions. The structural diversity of these compounds allows for the exploration of their interactions with biological targets, potentially leading to the development of novel drugs with improved efficacy and safety profiles (Sah et al., 2014).

Material Science and Organic Electronics

In the realm of material science, benzothiazinone derivatives have been investigated for their electronic and optical properties. These compounds can exhibit interesting behaviors due to their conjugated systems and heterocyclic structures, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research in this area focuses on understanding the relationship between the molecular structure of benzothiazinone derivatives and their electronic properties, aiming to design new materials for electronic applications (Beytur & Avinca, 2021).

properties

IUPAC Name

(3Z)-3-[(4-chloroanilino)methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-16-5-4-6-17(13-16)15-26-21-8-3-2-7-20(21)23(27)22(30(26,28)29)14-25-19-11-9-18(24)10-12-19/h2-14,25H,15H2,1H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJORECSOJUPQB-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=C(C=C4)Cl)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.